molecular formula C18H26BrNO3 B2564721 tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate CAS No. 1958100-53-2

tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B2564721
CAS No.: 1958100-53-2
M. Wt: 384.314
InChI Key: PBLURYCGFUFEGR-HZPDHXFCSA-N
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Description

tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 4-bromobenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, a cyclohexanol derivative, undergoes a selective protection of the hydroxyl group.

    Bromobenzylation: The protected cyclohexanol is then reacted with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the 4-bromobenzyl ether.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen or other substituents.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexyl derivatives with modified benzylic positions.

    Substitution: A variety of substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Carbamate derivatives are known for their activity as enzyme inhibitors, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate would depend on its specific application. In general, carbamate compounds can inhibit enzymes by carbamylation of active site residues. This compound could interact with molecular targets such as acetylcholinesterase or other serine hydrolases, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,2R)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1R,2R)-2-((4-methylbenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate

Uniqueness

The presence of the 4-bromobenzyl group in tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate imparts unique reactivity compared to its analogs. The bromine atom can participate in various substitution reactions, providing a versatile handle for further functionalization. This makes it a valuable compound for synthetic chemists looking to explore new chemical space.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-[(4-bromophenyl)methoxy]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLURYCGFUFEGR-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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